REACTION_CXSMILES
|
[CH3:1][CH:2](C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O)[CH3:3].CO[C:33]1C=C(C2C=CC(N)=C(OC)C=2)C=C[C:34]=1N.[OH:49]O.[C:51]([O-:63])(=O)[CH2:52][C:53]([CH2:58][C:59]([O-])=O)([C:55]([O-:57])=O)O>>[CH3:33][C:34]1[C:51](=[O:63])[C:52]2[CH:1]=[CH:2][CH:3]=[C:55]([OH:57])[C:53]=2[C:58](=[O:49])[CH:59]=1
|
Name
|
fMLP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Name
|
|
Quantity
|
7.8 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
crystal-cell
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Type
|
CUSTOM
|
Details
|
by shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the tubes were added 0.5 mL of cells at 37° C.
|
Type
|
CUSTOM
|
Details
|
was stored at −20° C. for later assay
|
Type
|
TEMPERATURE
|
Details
|
increase in absorbance at 450 nm that
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |